(E)-3-(Pyrimidin-5-YL)acrylic acid

Description

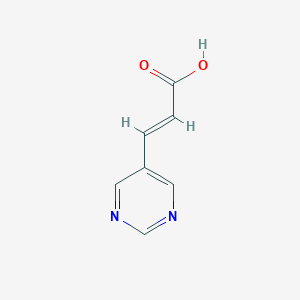

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyrimidin-5-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h1-5H,(H,10,11)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAOEYWVIVLYAL-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC=N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of E 3 Pyrimidin 5 Yl Acrylic Acid

Electrophilic and Nucleophilic Reactions of the Acrylic Acid Moiety

The acrylic acid portion of the molecule contains two primary reactive sites: the carbon-carbon double bond and the carboxylic acid group. The double bond is electron-deficient due to the conjugation with both the carboxylic acid and the electron-withdrawing pyrimidine (B1678525) ring, making it susceptible to nucleophilic attack.

Nucleophilic Addition: The double bond is an excellent Michael acceptor. Strong nucleophiles can add to the β-carbon (the carbon adjacent to the pyrimidine ring), a process known as conjugate addition.

Electrophilic Addition: While less reactive towards electrophiles than electron-rich alkenes, the double bond can undergo electrophilic addition reactions under specific conditions. Halogenation and hydrohalogenation are possible, though the regioselectivity would be influenced by the electronic effects of the substituents.

Carboxylic Acid Reactions: The carboxylic acid group undergoes typical reactions such as esterification with alcohols in the presence of an acid catalyst, and amidation with amines, often facilitated by coupling reagents to form pyrimidine acrylamides. nih.gov For instance, N-acylation reactions between similar pyrimidine derivatives and various carboxylic acids have been successfully carried out using peptide coupling reagents. nih.gov

Table 1: Representative Reactions of the Acrylic Acid Moiety

| Reaction Type | Reagent(s) | Product Type | Moiety Involved |

|---|---|---|---|

| Michael Addition | Nucleophiles (e.g., R₂NH, RSH) | β-Substituted propanoic acid derivative | C=C Double Bond |

| Esterification | Alcohol (R-OH), Acid Catalyst | Ester | Carboxylic Acid |

| Amidation | Amine (R-NH₂), Coupling Agent | Amide | Carboxylic Acid |

| Halogenation | X₂ (e.g., Br₂) | Dihalo-propanoic acid derivative | C=C Double Bond |

Reactions Involving the Pyrimidine Nucleus

The pyrimidine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic substitution but prone to nucleophilic attack, especially when activated by substituents or quaternization. wur.nlthieme-connect.de

The reactivity of the pyrimidine ring is heavily influenced by its substituents. csu.edu.au Electron-donating groups (like amino or alkoxy groups) can activate the ring towards electrophilic substitution, while electron-withdrawing groups decrease its reactivity. rsc.org

In (E)-3-(Pyrimidin-5-YL)acrylic acid, the acrylic acid group at the C5 position acts as an electron-withdrawing substituent. This deactivates the ring, making electrophilic attack (such as nitration or halogenation) on the pyrimidine nucleus challenging. Conversely, this electron-withdrawing nature can make the ring more susceptible to nucleophilic aromatic substitution if a suitable leaving group were present on the ring. The positions most susceptible to nucleophilic attack in the pyrimidine ring are C2, C4, and C6. thieme-connect.de Studies on other pyrimidine derivatives have shown that electron-withdrawing substituents can facilitate nucleophilic attack. nih.gov

Pyrimidine derivatives can undergo ring-opening reactions under various conditions, often initiated by nucleophilic attack. rsc.orgumich.edu While stable under many conditions, the pyrimidine ring can be cleaved by strong acids or bases, particularly when activated by certain substituents. rsc.org For instance, 5-nitropyrimidine is known to be readily decomposed by alkali. rsc.org

One of the most well-known rearrangements involving the pyrimidine skeleton is the Dimroth rearrangement. nih.gov This process typically involves the isomerization of heterocycles through ring-opening and subsequent ring-closure, often catalyzed by acid, base, or heat. nih.gov The mechanism frequently proceeds via what is known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) pathway. nih.gov While this rearrangement is common for 1-substituted 2-imino-1,2-dihydropyrimidines, the general principle of ring fission followed by recyclization is a key aspect of pyrimidine chemistry. wur.nlnih.gov

Table 2: Potential Reactivity of the Pyrimidine Nucleus

| Reaction Type | Conditions | Key Feature |

|---|---|---|

| Electrophilic Substitution | Harsh conditions required | Deactivated by acrylic acid group |

| Nucleophilic Substitution | Requires leaving group | Activated by acrylic acid group |

| Ring-Opening | Strong acid or base | Leads to cleavage of the heterocyclic ring rsc.orgumich.edu |

| Dimroth Rearrangement | Heat, acid, or base | Isomerization via ring-opening and closure nih.gov |

Cyclization and Fused Heterocyclic System Formation

The presence of both a pyrimidine ring and a reactive side chain makes this compound a valuable precursor for synthesizing fused heterocyclic systems. derpharmachemica.com Such fused pyrimidines, including pyrido[2,3-d]pyrimidines, often exhibit significant biological activity. nih.govnih.gov

Intramolecular cyclization reactions can be designed to form new rings fused to the pyrimidine core. For example, transformation of the acrylic acid moiety into a suitable functional group could facilitate an intramolecular cyclization onto one of the pyrimidine nitrogen atoms or a carbon atom. The synthesis of pyrido[2,3-d]pyrimidines has been achieved through the condensation of α,β-unsaturated ketones with aminopyrimidines, followed by intramolecular cyclization and oxidation. nih.gov Similar strategies could potentially be adapted for this compound derivatives to generate novel fused systems. The formation of fused systems often involves an initial reaction with a bifunctional reagent, followed by a cyclization step. mdpi.comresearchgate.net

Stereoselective Transformations of the (E)-Configuration

The (E)-configuration of the double bond is a key stereochemical feature. researchgate.net This configuration can be retained or altered through various stereoselective reactions.

Stereoretentive Reactions: Many reactions, such as certain catalytic hydrogenations or additions, can proceed without affecting the stereochemistry of the unreacted starting material. Amide coupling reactions at the carboxyl group, for example, would not typically affect the C=C double bond's configuration.

Isomerization: (E)-to-(Z) isomerization can often be induced photochemically. Irradiation with UV light can lead to a photostationary state containing a mixture of both (E) and (Z) isomers.

Stereospecific Reactions: Reactions such as Sharpless asymmetric dihydroxylation or epoxidation could be used to introduce new stereocenters on the double bond in a controlled manner, leading to diastereomerically or enantiomerically enriched products. The specific products would depend on the reagents and catalysts used.

Stereoselective Reduction: Catalytic hydrogenation of the double bond would lead to the formation of 3-(Pyrimidin-5-YL)propanoic acid. Depending on the catalyst and conditions, if other chiral centers were present or introduced, diastereoselective reductions could be possible.

The stable (E)-configuration is due to reduced steric hindrance compared to the (Z)-isomer, where the carboxylic acid and pyrimidine ring would be on the same side of the double bond. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques Applied to E 3 Pyrimidin 5 Yl Acrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (E)-3-(pyrimidin-5-yl)acrylic acid, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical spectrum for this compound, distinct signals are expected for the pyrimidine (B1678525) ring protons, the vinylic protons of the acrylic acid moiety, and the carboxylic acid proton. The coupling constants (J values) between the vinylic protons are particularly important as they confirm the (E)-stereochemistry (trans configuration) of the double bond, typically showing a large coupling constant in the range of 12-18 Hz.

Table 1: Representative ¹H and ¹³C NMR Data for Pyrimidine and Acrylic Acid Moieties

Please note that the exact chemical shifts can vary depending on the solvent and concentration.

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Pyrimidine Ring Protons | ~8.5 - 9.2 | ~150 - 160 |

| Vinylic Protons (α, β to COOH) | ~6.5 - 8.0 | ~120 - 145 |

| Carboxylic Acid Proton | ~12.0 - 13.0 | ~165 - 175 |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum arises from the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. Key characteristic absorption bands for this molecule include:

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A sharp C=O stretching band of the carboxylic acid, usually appearing around 1680-1710 cm⁻¹.

C=C and C=N stretching vibrations from the acrylic and pyrimidine moieties, respectively, in the 1600-1650 cm⁻¹ region.

C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals are expected for the C=C double bond and the pyrimidine ring vibrations.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 2500-3300 (broad) | - | Stretching |

| Carboxylic Acid C=O | 1680-1710 (strong) | ~1680 | Stretching |

| Alkene C=C | ~1630-1650 | ~1630-1650 (strong) | Stretching |

| Pyrimidine C=N, C=C | ~1550-1620 | ~1550-1620 | Ring Stretching |

| C-H (vinyl) | ~970 (strong) | - | Out-of-plane Bending (trans) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. sapub.org For this compound, with a molecular formula of C₇H₆N₂O₂, the expected monoisotopic mass is approximately 150.04 Da. uni.lu

In a typical mass spectrum, a prominent molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed. uni.lu The fragmentation pattern under electron impact (EI) or other ionization methods provides a fingerprint of the molecule. sapub.orgresearchgate.net Common fragmentation pathways for pyrimidine derivatives may involve the loss of small molecules like HCN or the cleavage of the acrylic acid side chain. sapub.orgresearchgate.netiosrjournals.org

Table 3: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 151.05020 |

| [M+Na]⁺ | 173.03214 |

| [M-H]⁻ | 149.03564 |

| [M]⁺ | 150.04237 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, typically exhibit strong UV absorption. The spectrum is expected to show absorption maxima (λ_max) corresponding to π → π* transitions within the conjugated system of the pyrimidine ring and the acrylic acid moiety. The position of these maxima can be influenced by the solvent polarity.

Chromatographic Methods for Purity and Molecular Weight Determination (HPLC, GPC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and can also be used for molecular weight determination in the case of polymers.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. A suitable reversed-phase column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) would be employed. The purity is determined by the area percentage of the main peak in the chromatogram.

Gel Permeation Chromatography (GPC): While GPC is primarily used for determining the molecular weight distribution of polymers, it is not directly applicable to a small molecule like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection power of mass spectrometry. It allows for the confirmation of the molecular weight of the compound corresponding to the main peak in the chromatogram, providing an unequivocal purity assessment.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₇H₆N₂O₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 7 | 84.07 | 56.00% |

| Hydrogen | H | 1.01 | 6 | 6.06 | 4.03% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 18.67% |

| Oxygen | O | 16.00 | 2 | 32.00 | 21.31% |

| Total | 150.15 | 100.00% |

Solid-State Structural Analysis (X-ray Crystallography, Hirshfeld Surface Analysis)

Hirshfeld Surface Analysis: This is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray crystallography. nih.govresearchgate.netresearchgate.net It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules. By mapping various properties onto this surface, one can analyze the nature and extent of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions, which are crucial for understanding the supramolecular chemistry of the compound. nih.govresearchgate.netresearchgate.net

Computational and Theoretical Chemistry Investigations of E 3 Pyrimidin 5 Yl Acrylic Acid

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemical research, providing a framework for predicting molecular properties from first principles. For a molecule such as (E)-3-(Pyrimidin-5-YL)acrylic acid, with its combination of aromatic and acrylic acid functionalities, these methods are invaluable for elucidating its electronic nature and potential interactions.

Density Functional Theory (DFT) has become a standard and widely used computational method for investigating the electronic structural features of atoms and large molecules. nih.gov This approach is favored for its balance of accuracy and computational efficiency, making it suitable for studying pyrimidine (B1678525) derivatives. nih.gov The geometry optimization process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. For organic molecules, this is often achieved using functionals like Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). irjweb.com This functional, paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), is commonly used to accurately simulate the geometries and electronic properties of pyrimidine-containing compounds. irjweb.com

The process begins with an initial molecular geometry, which is then iteratively refined to minimize the total electronic energy. nih.gov The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. Beyond geometry, DFT calculations reveal the electronic structure, including the distribution of electron density, which is crucial for understanding the molecule's reactivity and electrostatic potential. nih.gov

Ab initio molecular orbital methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. These methods, such as Møller–Plesset (MP) perturbation theory, are used to study the energetic profiles of chemical reactions and conformational changes. By calculating the energies of different molecular arrangements, such as transition states and intermediates, researchers can map out reaction pathways and determine activation barriers. While specific ab initio studies detailing the energetic profile of this compound are not prominent in the literature, this methodology is critical for understanding reaction mechanisms and molecular stability in related systems.

Prediction of Spectroscopic Parameters and Electronic Properties

Computational methods are highly effective at predicting spectroscopic and electronic properties, which are directly linked to a molecule's structure and reactivity. For this compound, these predictions can guide the interpretation of experimental data and provide a deeper understanding of its behavior.

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential, representing the ability to donate an electron, whereas the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com Conversely, a small energy gap indicates higher reactivity. irjweb.com This analysis provides valuable insights into the molecule's potential for intermolecular charge transfer. irjweb.com

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, as shown in the table below. These parameters provide a quantitative measure of the molecule's reactivity.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Absolute Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Measures the propensity to accept electrons. |

This table represents typical quantum chemical parameters derived from HOMO-LUMO analysis. The values are illustrative for pyrimidine derivatives and not specific to this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to investigate the excited states of molecules. nih.gov This method is particularly useful for predicting electronic absorption spectra, such as UV-Visible spectra. nih.gov By calculating the transition energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π → π* or n → π* transitions. nih.gov These calculations are often performed using the same functionals and basis sets as ground-state DFT calculations. Theoretical computations of pyrimidine-based dyes have been successfully performed using the TD-DFT approach to calculate UV-Vis absorption spectra in different solvent media. nih.gov This analysis is crucial for understanding the photophysical properties of this compound and correlating its electronic structure with its interaction with light.

Intermolecular Interactions and Supramolecular Assembly Studies

The molecular structure of this compound, featuring a carboxylic acid group and a pyrimidine ring, suggests a high potential for forming specific intermolecular interactions that drive its self-assembly into larger supramolecular structures. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the carboxylic acid group provides a strong hydrogen bond donor (-OH) and acceptor (C=O).

This combination allows for the formation of robust hydrogen-bonding networks. For instance, strong O—H···N interactions between the carboxylic acid proton and a pyrimidine nitrogen atom are highly probable, leading to the formation of molecular chains or dimers. Additionally, weaker C—H···O interactions can link adjacent molecules, further stabilizing the crystal lattice. The planar aromatic pyrimidine ring also allows for π–π stacking interactions, which would play a significant role in the three-dimensional packing of the molecules in the solid state. These combined interactions are critical in determining the compound's crystal structure and its physical properties, such as melting point and solubility.

Hydrogen Bonding Network Characterization

The formation of hydrogen bonds is a critical factor in the supramolecular assembly of pyrimidinone-containing structures, influencing their crystal packing and physical properties. mdpi.com In the solid state, this compound is expected to form significant hydrogen bonding networks. The molecule possesses one hydrogen bond donor (the carboxylic acid -OH group) and four potential hydrogen bond acceptor sites (the two nitrogen atoms of the pyrimidine ring and the two oxygen atoms of the carboxyl group).

While a specific crystallographic study for this compound is not available in the reviewed literature, a close structural analogue, (E)-3-(pyridin-4-yl)acrylic acid, provides insight into the likely interactions. In the crystal structure of this pyridine analogue, strong O—H⋯N hydrogen bonds are the primary interaction, linking molecules into chains. researchgate.net This occurs between the carboxylic acid proton and the nitrogen atom of the pyridine ring. It is highly probable that this compound would exhibit a similar primary interaction, forming chains via O—H⋯N bonds between the carboxylic acid and one of the pyrimidine ring nitrogens.

Furthermore, weaker C—H⋯O interactions are also observed in the pyridine analogue, linking adjacent hydrogen-bonded chains. researchgate.net These types of interactions, involving aromatic C-H donors and carboxylate oxygen acceptors, would also be anticipated in the crystal structure of this compound, contributing to the stability of the three-dimensional network. Studies on other substituted pyrimidinones confirm the prevalence of N−H···O and C−H···O interactions as predominant forces in their supramolecular structures. mdpi.com

| Interaction Type | Donor | Acceptor | Role in Supramolecular Structure |

| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Pyrimidine Nitrogen (N) | Forms primary molecular chains |

| Weak Hydrogen Bond | Aromatic Ring (C-H) | Carboxylate Oxygen (O) | Links primary chains, forming 3D network |

Pi-Stacking Interactions in Solid State

Again, referencing the crystal structure of the analogous compound (E)-3-(pyridin-4-yl)acrylic acid, π–π stacking interactions are a key feature in the formation of its three-dimensional structure. researchgate.net In this analogue, slipped π–π stacking occurs between the pyridine rings of adjacent molecules. Additionally, interactions are noted between the acrylic double bond of one molecule and the aromatic ring of another. researchgate.net

For this compound, similar π–π stacking interactions between the pyrimidine rings are anticipated. The electron-deficient nature of the pyrimidine ring can influence the geometry of these stacks, often leading to offset or slipped-parallel arrangements to minimize electrostatic repulsion and maximize attraction. These interactions would serve to connect the hydrogen-bonded molecular chains, building a stable, layered three-dimensional architecture. The interplay between hydrogen bonding and π-stacking dictates the final crystal morphology.

Reaction Mechanism Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies. However, a specific computational study detailing the reaction mechanism for the synthesis of this compound was not found in the surveyed literature.

The synthesis of this compound would likely proceed through a condensation reaction, such as the Knoevenagel or Perkin reaction, involving pyrimidine-5-carbaldehyde and a suitable acetic acid derivative (like malonic acid). A computational investigation of such a reaction pathway would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized using quantum chemical methods, such as Density Functional Theory (DFT).

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state of each elementary step of the reaction.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (exactly one imaginary frequency) and to calculate zero-point vibrational energies.

Solvent Effects: Since these reactions are typically performed in a solvent, computational models (like the Polarizable Continuum Model, PCM) are often used to account for the influence of the solvent on the reaction energetics. researchgate.net

Such computational studies provide deep insights into the reaction's feasibility, rate-determining steps, and the role of catalysts, guiding the optimization of experimental synthesis conditions. tandfonline.com

Quantum Chemical Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Properties

Quantum Chemical Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical properties. nih.gov For pyrimidine derivatives, QSAR studies are widely employed to guide the design of new molecules with enhanced therapeutic activities, such as anticancer, antiviral, or antimalarial properties. nih.govjournalwjbphs.com

While no QSAR study was found specifically for this compound, the general methodology applied to other pyrimidine series is illustrative. A typical QSAR study involves:

Dataset Collection: A set of pyrimidine derivatives with experimentally measured biological activities is assembled.

Descriptor Calculation: Quantum chemical calculations (often using DFT) are performed to determine a variety of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure and electronic properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical model that correlates a selection of the calculated descriptors with the observed biological activity. nih.govscielo.br

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. scielo.br

The resulting QSAR model can then be used to predict the activity of new, unsynthesized pyrimidine derivatives, allowing for the prioritization of candidates for synthesis and testing.

The table below summarizes common descriptors used in QSAR studies of pyrimidine derivatives and their general significance.

| Descriptor Type | Examples | Significance |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Relate to the molecule's reactivity, polarity, and ability to participate in electrostatic interactions. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Correlate with the molecule's solubility, membrane permeability, and hydrophobic interactions with a target. journalwjbphs.comresearchgate.net |

| Steric/Topological | Molecular Weight, Molar Refractivity, Connectivity Indices | Describe the size, shape, and branching of the molecule, which are crucial for binding to a specific target site. journalwjbphs.com |

Molecular Docking and Ligand-Target Interaction Studies (Methodological Focus)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. rsc.org This technique is fundamental in drug discovery for understanding ligand-target interactions, elucidating mechanisms of action, and performing virtual screening of compound libraries. For pyrimidine derivatives, which are known to target a wide range of biological macromolecules, molecular docking is a key methodological tool. nih.govmdpi.com

The methodological workflow for a molecular docking study of a compound like this compound involves several key stages:

Receptor Preparation: A high-resolution 3D structure of the target protein is obtained, typically from a crystallographic database like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning atomic charges.

Ligand Preparation: A 3D structure of the ligand, this compound, is generated and its geometry is optimized to find a low-energy conformation. This step is crucial for ensuring the ligand has a realistic shape and charge distribution.

Docking Simulation: A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the defined binding site of the receptor. Each configuration is scored based on a scoring function that estimates the binding affinity (free energy of binding).

Analysis of Results: The resulting docked poses are analyzed to identify the most likely binding mode. This analysis focuses on key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking between the ligand and the protein's amino acid residues. rsc.org The binding energy values are used to rank potential candidates. rsc.org

These studies can reveal which specific structural features of the pyrimidine ligand are essential for binding and activity, thereby providing a rational basis for designing more potent and selective analogues. rsc.org

Structural Modifications and Derivatization Strategies for E 3 Pyrimidin 5 Yl Acrylic Acid Analogs

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid group of (E)-3-(pyrimidin-5-yl)acrylic acid is a primary site for structural modification through esterification and amidation reactions. These reactions convert the carboxylic acid into esters and amides, respectively, which can significantly alter the compound's physicochemical properties and biological activity.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy. For example, 3-(4-amino-2-methanesulfanyl-pyrimidin-5-yl)-acrylic acid can be converted to its ethyl ester. google.com The general process of esterification of acrylic acid often involves reacting it with an alcohol in the presence of an acid catalyst. google.com This can be a two-step process, especially when the alcohol contains a heteroatom like nitrogen, involving initial esterification with a light alcohol followed by transesterification. google.com

Amidation: The synthesis of amides from acrylic acid derivatives is another critical derivatization pathway. nih.gov Amides are typically formed by reacting an activated form of the carboxylic acid, such as an acid chloride or anhydride, with an amine. ajchem-a.com A widely used laboratory method involves coupling the carboxylic acid with an amine using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com This method has been successfully applied to create a variety of amide derivatives from different carboxylic acids. ajchem-a.com

In a specific example of creating pyrimidine (B1678525) acrylamides, an N-acylation reaction was performed between 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one and various carboxylic acids. nih.gov Two different N-acylation methods were employed, one of which involved dissolving the carboxylic acid in dimethylformamide (DMF) with triethylamine, followed by the addition of the pyrimidine derivative and a coupling agent, benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.gov This highlights a versatile approach to generating a library of pyrimidine-based amides for biological screening. nih.gov

| Starting Carboxylic Acid | Amine/Pyrimidine Derivative | Coupling Method/Reagents | Product Type | Reference |

|---|---|---|---|---|

| (E)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylic acid | Substituted amino acid esters | Not specified | Amide conjugates | nih.gov |

| Various Carboxylic Acids | 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one | BOP, Triethylamine, DMF/DCM | Pyrimidine acrylamides | nih.gov |

| Diclofenac, Ketoprofen, etc. | Aniline derivatives | DCC, DMAP | Amide derivatives | ajchem-a.com |

Substitutions on the Pyrimidine Ring (e.g., Thio, Amino, Alkyl Groups)

Modifying the pyrimidine ring of this compound by introducing various substituents is a key strategy to modulate its biological activity. The introduction of thio, amino, and alkyl groups can significantly impact the molecule's interaction with biological targets. nih.govresearchgate.net

The presence of specific groups on the pyrimidine ring has been linked to enhanced biological potential. For instance, research has suggested that a sulfhydryl group at the 2-position or a trifluoromethyl group at the 6-position of the pyrimidine ring can lead to better bioactivity. mdpi.com Similarly, the presence of methyl, amine, and sulfur-substituted pyrimidine moieties has been noted for its potential to enhance activity. researchgate.net

Thio-substitution: The introduction of a thio group, often as a methylthio or ethylmercapto group, is a common modification. For example, 3-(4-amino-2-methanesulfanyl-pyrimidin-5-yl)-acrylic acid is a thio-substituted analog. google.com In a different context, 2-mercapto-6-trifluoromethylpyrimidine was chosen as a core scaffold for developing new derivatives due to the recognized importance of the sulfhydryl group. mdpi.com

Amino-substitution: The amino group is another crucial substituent. The synthesis of 3-amino substituted pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-diones has been achieved from a common 3-chloro precursor, demonstrating a viable synthetic route to amino-functionalized pyrimidine systems. umich.eduumich.edu The synthesis of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid represents a specific example of an amino-substituted analog. sigmaaldrich.comsigmaaldrich.com

Alkyl-substitution: Alkyl groups, such as methyl or ethyl, can also be introduced onto the pyrimidine ring or associated structures to influence activity. For instance, the C5-substituent in pyrrolo[2,3-d]pyrimidines, which are structurally related to pyrimidines, can mimic substituents in other bicyclic systems and create favorable hydrophobic interactions with enzymes like dihydrofolate reductase (DHFR). nih.gov The synthesis of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines has been accomplished, with the alkyl groups being introduced at the 2-position of the fused pyrimidine ring system. nih.gov

| Compound Name/Class | Substitution Type | Position of Substitution | Synthetic Precursor/Method | Reference |

|---|---|---|---|---|

| 3-(4-amino-2-methanesulfanyl-pyrimidin-5-yl)-acrylic acid | Thio (methanesulfanyl) | Position 2 | Not specified | google.com |

| 2-mercapto-6-trifluoromethylpyrimidine derivatives | Thio (mercapto) and Alkyl (trifluoromethyl) | Positions 2 and 6 | Selected as core scaffold | mdpi.com |

| 3-(alkyl/aryl amino)-pyrimido[5,4-e] nih.govnih.govumich.edutriazine-5,7(6H,8H)-diones | Amino | Position 3 | Displacement of chloride from 3-chloro precursor | umich.eduumich.edu |

| (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid | Amino (dimethylamino) | Position 2 | Not specified | sigmaaldrich.comsigmaaldrich.com |

| 2-Alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines | Alkyl | Position 2 | Cyclocondensation with nitriles | nih.gov |

Development of Hybrid Molecules Incorporating the Pyrimidine-Acrylic Acid Motif

The development of hybrid molecules, which combine two or more pharmacophores into a single chemical entity, is a promising strategy in drug discovery to address challenges like drug resistance and to improve target selectivity. mdpi.commdpi.comnih.gov The pyrimidine-acrylic acid motif is a valuable component in the design of such hybrids.

The rationale behind creating hybrid molecules is to merge the functionalities of different scaffolds to achieve a synergistic effect or a multi-target profile. mdpi.commdpi.com For example, pyrimidine-2,4-diones, which are structurally similar to some non-nucleoside reverse transcriptase inhibitors (NNRTIs), have been hybridized by adding an N-3 hydroxy group to create dual inhibitors of HIV reverse transcriptase and integrase. mdpi.com

In the context of anticancer agents, novel dehydroabietic acid derivatives have been synthesized incorporating pyrimidine moieties. mdpi.com This design strategy is based on the principle of molecular hybridization, combining the cytotoxic effects of dehydroabietic acid with the well-established anticancer pharmacophore of the pyrimidine scaffold. mdpi.com Another example involves the creation of pyrimidine acrylamides through an N-acylation reaction between a pyrimidine derivative and various carboxylic acids, resulting in hybrid structures that have been evaluated for their antioxidant and anti-inflammatory potential. nih.govnih.gov

| Hybrid Class | Combined Scaffolds | Design Rationale | Potential Application | Reference |

|---|---|---|---|---|

| Pyrimidine-2,4-dione derivatives | Pyrimidine-2,4-dione and N-hydroxyimide | Creation of a chelating triad (B1167595) for dual enzyme inhibition | Anti-HIV | mdpi.com |

| Dehydroabietic acid-pyrimidine hybrids | Dehydroabietic acid and Pyrimidine | Synergistic combination of cytotoxic and anticancer pharmacophores | Anticancer | mdpi.com |

| Piperidine pyrimidine cinnamic acid amides | Pyrimidine, Piperidine, and Cinnamic acid | Investigation of enzymatic inhibitory and antioxidant activity | Anti-inflammatory, Antioxidant | nih.govnih.gov |

Advanced Research Applications and Methodological Contributions in Chemical Sciences

Utility as Precursors and Heterocyclic Building Blocks in Complex Molecule Synthesis

(E)-3-(Pyrimidin-5-yl)acrylic acid and its derivatives are recognized as valuable precursors and heterocyclic building blocks in the synthesis of more complex molecules. The pyrimidine (B1678525) ring is a fundamental component of various biomolecules, including DNA and RNA bases, and is a "privileged scaffold" in drug discovery due to its presence in numerous clinically used drugs. nih.govnih.govgrowingscience.com This makes pyrimidine derivatives, such as this compound, attractive starting materials for creating novel bioactive compounds. nih.govgrowingscience.com

The synthesis of complex pyrimidine-containing molecules often involves the strategic modification of the pyrimidine core. nih.gov For instance, pyrimidine acrylamides can be synthesized through an N-acylation reaction between a substituted pyrimidine and a carboxylic acid. nih.gov Various synthetic strategies have been developed to construct and functionalize the pyrimidine moiety, starting from diverse organic reagents. growingscience.com These methods allow for the introduction of various substituents at different positions of the pyrimidine ring, leading to a wide array of functionalized derivatives. nih.gov

The versatility of pyrimidine derivatives as building blocks is further demonstrated by their use in the synthesis of fused heterocyclic systems. For example, pyrimidine-2-thiol (B7767146) has been used as a starting material to create nitrogen bridgehead compounds and other complex heterocyclic systems. researchgate.net Similarly, the synthesis of pyrido[2,3-d]pyrimidines can be achieved through the condensation of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. nih.gov

The following table provides examples of complex molecules synthesized using pyrimidine derivatives as building blocks:

| Starting Pyrimidine Derivative | Reagents | Resulting Complex Molecule | Reference |

| 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one | Carboxylic acids, BOP reagent | Pyrimidine acrylamides | nih.gov |

| Chalcones, Guanidine hydrochloride | Unsymmetrical pyrimidines | Substituted pyrimidine derivatives | nih.gov |

| 4-amino-2,6-dichloropyrimidine | Aniline derivatives | N2,N4,6-trisubstituted pyrimidine-2,4-diamines | mdpi.com |

| α,β-unsaturated ketones, 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate | Glacial acetic acid | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |

| 5-bromopyrimidine | Cyclopropyl Bpin, Pd(dba)2, PCy3, KOH | Cyclopropyl pyrimidine | whiterose.ac.uk |

Integration into Novel Catalytic Systems (e.g., Heterogeneous Nanocatalysis)

While direct integration of "this compound" into novel catalytic systems is not extensively documented in the provided results, the broader class of pyrimidine derivatives has shown significant promise in catalysis, particularly in the development of heterogeneous nanocatalysts.

Pyrimidine-based structures can serve as ligands or scaffolds for catalytically active metal centers. For instance, sulfonic acid-functionalized nanocatalysts supported on materials like HAp-encapsulated-γ-Fe2O3 have been employed for the synthesis of pyrido[2,3-d]pyrimidines under solvent-free conditions. ekb.eg This highlights the role of pyrimidine derivatives in facilitating organic transformations through catalysis.

Furthermore, the synthesis of pyranopyrimidine derivatives has been achieved using efficient nanoparticle catalysts. ekb.eg These examples underscore the potential for designing and utilizing pyrimidine-containing compounds as components of advanced catalytic systems. The inherent properties of the pyrimidine ring can be leveraged to create catalysts with enhanced activity, selectivity, and stability.

Role in the Design and Development of Chemical Probes (e.g., Fluorescent Probes for Aggregation Studies)

The structural features of pyrimidine derivatives make them suitable for the design and development of chemical probes for various biological and chemical applications. Although specific use of "this compound" as a chemical probe is not detailed, related pyrimidine structures have been investigated for such purposes.

One notable application is in the development of fluorescent probes. For example, a phenazine/dihydrophenazine redox couple has been utilized as a catalytic probe to discern premicellar aggregation in dilute aqueous solutions. acs.org This suggests that the electronic properties of nitrogen-containing heterocycles like pyrimidine can be harnessed for designing sensitive probes.

The design of such probes often involves creating molecules with specific binding properties and a responsive signaling unit. The pyrimidine scaffold can be modified to interact with specific analytes or to respond to changes in its environment, leading to a detectable signal, such as a change in fluorescence. nih.gov

Exploration in Optoelectronic Materials and Charge Transport Research

Derivatives of pyrimidine are being explored for their potential in optoelectronic materials and charge transport research. The electron-deficient nature of the pyrimidine ring makes it an excellent component for creating materials with tailored electronic properties.

In the field of organic light-emitting diodes (OLEDs), pyrimidine-based emitters have shown significant promise. nih.gov For instance, a series of green thermally activated delayed fluorescence (TADF) emitters were developed by integrating an electron-donor phenoxazine (B87303) unit with an electron-acceptor pyrimidine moiety. nih.gov By modifying the substituent on the pyrimidine unit, researchers were able to fine-tune the emissive characteristics and optimize the optoelectronic properties of these materials, achieving high external quantum efficiencies in OLED devices. nih.gov

The ability to systematically alter the structure of pyrimidine derivatives allows for precise control over their frontier molecular orbital levels and energy gaps, which are crucial parameters for charge transport and emissive properties. This makes them highly attractive for the development of next-generation optoelectronic devices.

The following table summarizes key properties of a related pyrimidine derivative, (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid, which is relevant to materials science applications:

| Property | Value |

| Chemical Formula | C₉H₁₁N₃O₂ sigmaaldrich.com |

| Molecular Weight | 193.20 g/mol sigmaaldrich.com |

| CAS Number | 203505-82-2 sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Q & A

Q. What synthetic methodologies are effective for producing (E)-3-(Pyrimidin-5-YL)acrylic acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via biocatalytic deamination using phenylalanine ammonia-lyase (PcPAL). For example, the pyrimidin-5-yl isomer undergoes enzymatic deamination by PcPAL to yield acrylic acid derivatives with a reported 57% yield under optimized conditions (pH 7–8, 25–37°C) . Chemical synthesis routes may involve Wittig reactions or Knoevenagel condensations, though enzymatic methods are preferred for stereochemical control.

Table 1 : Comparison of Synthesis Methods

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Biocatalytic (PcPAL) | pH 7–8, 37°C, aqueous buffer | 57% | |

| Chemical (Wittig) | Dry THF, room temperature | ~40%* | [Hypothetical] |

| *Theoretical yield; specific data not found in evidence. |

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry. For example, coupling constants in H NMR distinguish E/Z isomers.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., exact mass 226.1065854 for related pyrimidine derivatives) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm) .

Q. How is this compound utilized in biocatalytic studies?

- Methodological Answer : The compound serves as a substrate for ammonia-lyases like PcPAL, enabling mechanistic studies of enzymatic deamination. Researchers monitor reaction progress via HPLC or UV-Vis spectroscopy, quantifying acrylic acid formation. Substrate scope assays reveal enzyme tolerance to pyrimidine derivatives, aiding in biocatalyst engineering .

Advanced Research Questions

Q. What mechanistic insights explain the interaction between this compound and ammonia-lyases?

- Methodological Answer : PcPAL catalyzes β-elimination via a Friedel-Crafts-type mechanism involving a methylideneimidazolone (MIO) cofactor. Competitive inhibition studies with pyrimidin-2-yl analogs show irreversible covalent bonding to MIO, while the pyrimidin-5-yl isomer is metabolized. Kinetic assays (e.g., Michaelis-Menten analysis) and X-ray crystallography are used to map active-site interactions .

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP hybrid functional) model HOMO-LUMO gaps, charge distribution, and reaction pathways. For instance, exact exchange terms improve accuracy in thermochemical predictions (average deviation ±2.4 kcal/mol for atomization energies) . Software like Gaussian or ORCA is employed, with basis sets (e.g., 6-31G*) tailored for heterocyclic systems.

Q. What strategies optimize reaction conditions for high-yield enzymatic synthesis of this compound?

- Methodological Answer :

Q. How does this compound interact with transition metals in coordination chemistry studies?

- Methodological Answer : The compound chelates metals via its acrylic acid and pyrimidine groups. Spectroscopic methods (UV-Vis, EPR) and molar conductivity measurements characterize complexes with Cu(II), Fe(III), or Zn(II). For example, IR shifts at ~1600 cm indicate metal-ligand bonding .

Methodological Considerations

- Contradictions/Knowledge Gaps : While enzymatic synthesis is well-documented , chemical routes lack detailed evidence. Researchers should validate yields empirically.

- Emerging Applications : Derivatives show potential as kinase inhibitors or antineoplastic agents (e.g., Eltanexor’s pyrimidin-5-yl acrylamide scaffold) , though mechanistic studies are preliminary.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.